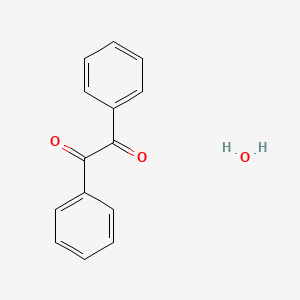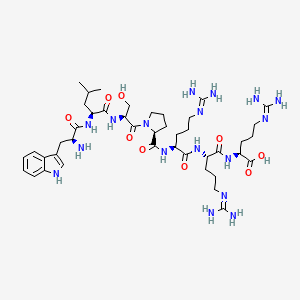![molecular formula C14H23N B12633336 N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine CAS No. 918826-34-3](/img/structure/B12633336.png)
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is an organic compound characterized by the presence of two cyclohexene rings connected by an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between cyclohexene and ethylamine at elevated temperatures . The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and high efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .
Aplicaciones Científicas De Investigación
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism by which N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Cyclohexenyl)ethylamine
- Cyclohexenone
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is unique due to its dual cyclohexene structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
918826-34-3 |
|---|---|
Fórmula molecular |
C14H23N |
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]cyclohex-2-en-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h5,7,9,14-15H,1-4,6,8,10-12H2 |
Clave InChI |
DNKHPHMNLZIWAE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCNC2CCCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)



![Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12633280.png)

![2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B12633291.png)
![4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12633292.png)


![5-(4-fluorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633319.png)


